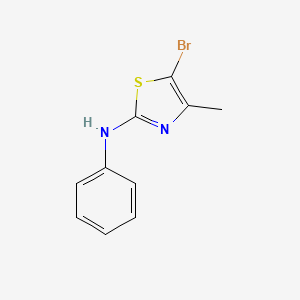
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihidro-1H-inden-1-il)-2-(dipropilamino)acetamida es un compuesto químico que ha despertado interés en varios campos científicos debido a su estructura única y posibles aplicaciones. Este compuesto presenta una parte de indano unida a un grupo dipropilaminoacetamida, lo que contribuye a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-(2,3-dihidro-1H-inden-1-il)-2-(dipropilamino)acetamida generalmente implica los siguientes pasos:
Formación de la Parte de Indano: La estructura de indano se puede sintetizar mediante reacciones de ciclación que involucran precursores aromáticos.
Unión del Grupo Dipropilamino:
Formación de Acetamida: El paso final implica la formación del grupo acetamida mediante reacciones de amidación, donde una amina reacciona con un cloruro de acilo o un anhídrido.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2,3-dihidro-1H-inden-1-il)-2-(dipropilamino)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) y los nucleófilos (NH3, OH-) se utilizan en condiciones apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-(2,3-dihidro-1H-inden-1-il)-2-(dipropilamino)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión al receptor.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, como en el tratamiento de trastornos neurológicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en los procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción de N-(2,3-dihidro-1H-inden-1-il)-2-(dipropilamino)acetamida implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a la modulación de las vías biológicas. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2,3-dihidro-1H-inden-1-il)-2-(dimetilamino)acetamida
- N-(2,3-dihidro-1H-inden-1-il)-2-(dietilamino)acetamida
- N-(2,3-dihidro-1H-inden-1-il)-2-(dipropilamino)etanol
Singularidad
N-(2,3-dihidro-1H-inden-1-il)-2-(dipropilamino)acetamida es único debido a su combinación específica de la parte de indano y el grupo dipropilaminoacetamida. Esta estructura imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
72336-23-3 |
|---|---|
Fórmula molecular |
C17H26N2O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-1-yl)-2-(dipropylamino)acetamide |
InChI |
InChI=1S/C17H26N2O/c1-3-11-19(12-4-2)13-17(20)18-16-10-9-14-7-5-6-8-15(14)16/h5-8,16H,3-4,9-13H2,1-2H3,(H,18,20) |
Clave InChI |
GUPDCCSMEATRQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC(=O)NC1CCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





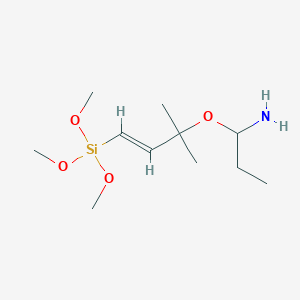
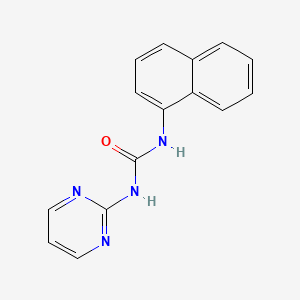
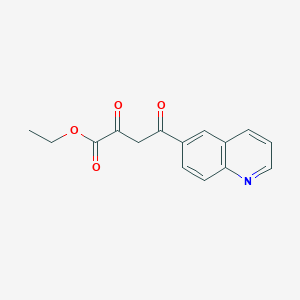
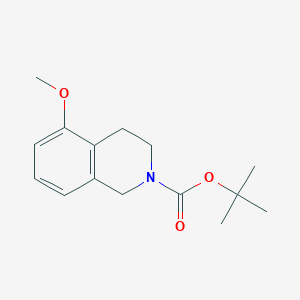
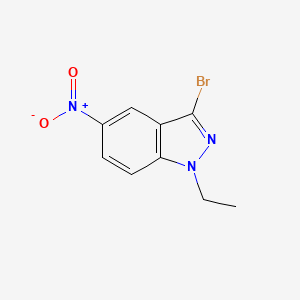

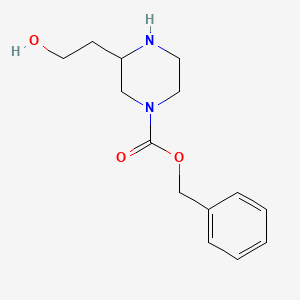
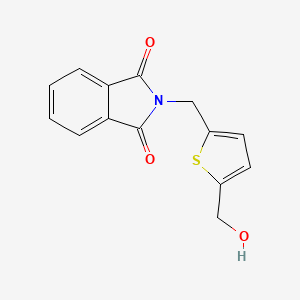
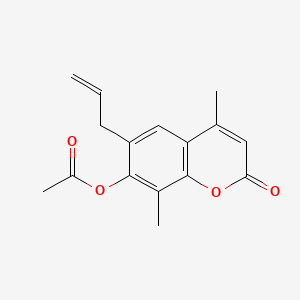
![N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide]](/img/structure/B11850649.png)
